molecular formula C10H13FN2 B14863468 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B14863468
M. Wt: 180.22 g/mol
InChI Key: KVQRPEBVTJYIIG-UHFFFAOYSA-N
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Description

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a fluorinated heterocyclic compound that belongs to the class of benzazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine typically involves the fluorination of a benzazepine precursor. One common method involves the reaction of a benzazepine derivative with a fluorinating agent under controlled conditions. For example, the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent in the presence of a base such as potassium carbonate can yield the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C10H13FN2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,13H,2,5-6,12H2

InChI Key

KVQRPEBVTJYIIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)NC1)N

Origin of Product

United States

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